2-Bromo-1-[3-(tert-butyl)phenyl]ethanone
Description
Contextual Significance of α-Halocarbonyl Compounds in Modern Organic Synthesis
α-Halocarbonyl compounds are a class of organic molecules characterized by a carbonyl group with a halogen substituent on the adjacent carbon atom. wikipedia.org This arrangement of functional groups imparts a unique and powerful reactivity that has made them invaluable in modern organic synthesis. nih.gov They are recognized as potent alkylating agents due to the electrophilic nature of the α-carbon, which is activated by both the electron-withdrawing halogen and the carbonyl group. wikipedia.org
The utility of α-halocarbonyls is extensive; they can act as both electrophiles and, after conversion to enolates, as nucleophiles. nih.gov This dual reactivity allows for their participation in a wide array of chemical transformations, including substitution, cyclization, rearrangement, and cross-coupling reactions. nih.gov Research has shown that α-halocarbonyl compounds are key precursors for the synthesis of complex molecules and heterocycles. wikipedia.orgresearchgate.net Nucleophilic substitution reactions on α-halocarbonyls, for instance, typically proceed via an S\N2 pathway, as the formation of a carbocation at the α-position is energetically unfavorable. jove.com Their importance is highlighted by their role in well-established reactions like the Favorskii rearrangement, where they are converted into esters or carboxylic acids, and in the synthesis of oxiranes through reactions with aldehydes. wikipedia.org
Role of Aryl α-Bromo Ketones as Versatile Synthetic Intermediates
Within the broader class of α-halocarbonyls, aryl α-bromo ketones represent a particularly versatile subset of synthetic intermediates. nih.govresearchgate.net These compounds, which feature a bromine atom on the carbon adjacent to a carbonyl group that is also attached to an aromatic ring, are common building blocks in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netresearchgate.net The presence of the aryl group significantly influences the ketone's reactivity, and substituents on the aromatic ring can be used to fine-tune electronic properties.
Aryl α-bromo ketones are frequently employed in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. researchgate.net For example, they can react with amines or other nitrogen nucleophiles to form α-halo imines or undergo cyclization to produce heterocycles like quinoxalines. wikipedia.orgresearchgate.net Furthermore, they are effective partners in various cross-coupling reactions. Nickel-catalyzed methods have been developed for the direct arylation of α-halocarbonyl compounds, including ketones, with arylboronic acids, offering a powerful tool for carbon-carbon bond formation. acs.org The synthesis of these intermediates is often straightforward, typically involving the bromination of the corresponding aryl ketone. wikipedia.orgresearchgate.net
Specific Research Focus: 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone within the Landscape of Substituted Acetophenones
This compound is a specific example of an aryl α-bromo ketone. Its parent structure, acetophenone (B1666503), is a simple aromatic ketone that serves as a foundational molecule for a vast number of derivatives. study.com Substituted acetophenones are defined as derivatives where one or more hydrogen atoms on the phenyl ring have been replaced by other chemical groups. wisdomlib.org These substitutions can dramatically alter the molecule's physical and chemical properties.
The subject compound features a bulky tert-butyl group at the meta-position of the phenyl ring. In substitution reactions involving the benzene (B151609) ring of acetophenone, substituents are often directed to the meta-position. study.com The tert-butyl group is primarily an electron-donating group through induction and can influence the reactivity of both the aromatic ring and the carbonyl group through steric and electronic effects. Research on other substituted acetophenones has shown that substituents significantly impact properties like the acidity of the α-hydrogens (pKa values) and the molecule's ionization potential. cdnsciencepub.comcdnsciencepub.com While specific experimental data for this compound is not widely published, its properties can be inferred from data on analogous compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | 70-11-1 | C₈H₇BrO | 199.05 |
| 2-Bromo-1-(4-methylphenyl)ethanone | 619-41-0 | C₉H₉BrO | 213.07 |
| 2-Bromo-1-(4-bromophenyl)ethanone | 99-73-0 | C₈H₆Br₂O | 277.94 |
| 2-Bromo-1-(4-(tert-butyl)phenyl)ethanone | 30095-47-7 | C₁₂H₁₅BrO | 255.15 |
| 2-Bromo-1-(3-bromophenyl)ethanone | 18523-22-3 | C₈H₆Br₂O | 277.94 |
| 2-Bromo-1-(3-hydroxyphenyl)ethanone | 2491-37-4 | C₈H₇BrO₂ | 215.05 |
Overview of Key Research Areas and Methodological Approaches
Research into a specific compound like this compound typically encompasses several key areas. The primary focus is often on its synthesis and subsequent reactivity in various chemical transformations.
Synthesis: The most common method for preparing aryl α-bromo ketones is the direct bromination of the corresponding aryl ketone. wikipedia.org For the title compound, this would involve the reaction of 1-[3-(tert-butyl)phenyl]ethanone with a brominating agent such as N-Bromosuccinimide (NBS), often in the presence of a catalytic amount of acid like p-toluenesulfonic acid (p-TsOH). researchgate.net
Reactivity and Applications: Investigations would explore its utility as a synthetic intermediate. Key research areas include:
Nucleophilic Substitution Reactions: Studying its reactions with various nucleophiles to synthesize a range of α-substituted ketones.
Heterocycle Synthesis: Using it as a precursor to build more complex molecular scaffolds, such as thiadiazines or quinoxalines, by reacting it with appropriate bi-functional reagents. researchgate.net
Coupling Reactions: Employing it as an electrophile in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org
Rearrangement Reactions: Investigating its behavior under basic conditions to study reactions like the Favorskii rearrangement. wikipedia.org
Methodological Approaches: The characterization of the compound and its reaction products would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. rsc.org Mass spectrometry would be used to confirm the molecular weight and fragmentation patterns. For crystalline products, X-ray crystallography provides definitive structural information. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-1-(3-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3 |
InChI Key |
ZEDMENALRQNCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 3 Tert Butyl Phenyl Ethanone
Classical Bromination Strategies for Acetophenone (B1666503) Derivatives
Traditional methods for the α-bromination of ketones, including acetophenone derivatives, have been well-established for decades. These approaches typically rely on common brominating agents and well-understood reaction mechanisms.
The direct bromination of ketones using molecular bromine in the presence of an acid catalyst is a fundamental and widely used method for preparing α-bromoketones. masterorganicchemistry.comnih.govpressbooks.pub This reaction proceeds through an acid-catalyzed enolization of the ketone. The enol form then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.comlibretexts.orgopenstax.org
The mechanism involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. libretexts.org A subsequent deprotonation at the α-carbon leads to the formation of an enol intermediate. pressbooks.pubopenstax.org This enol, with its electron-rich double bond, readily reacts with bromine. A final deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone. masterorganicchemistry.com Under these acidic conditions, monobromination is generally favored because the electron-withdrawing effect of the newly introduced bromine atom makes the formation of a second enol intermediate less favorable. pressbooks.pub For the synthesis of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone, 1-[3-(tert-butyl)phenyl]ethanone would be treated with molecular bromine in a suitable acidic solvent, such as acetic acid. openstax.orgnih.gov
Table 1: Key Features of Direct Bromination with Br₂
| Feature | Description |
|---|---|
| Reagents | Molecular Bromine (Br₂), Acid Catalyst (e.g., Acetic Acid, HBr) |
| Mechanism | Acid-catalyzed enol formation followed by electrophilic attack on Br₂. masterorganicchemistry.comlibretexts.org |
| Selectivity | Generally good for monobromination at the α-position. pressbooks.pub |
| Advantages | Readily available reagents, well-established procedure. |
| Disadvantages | Use of hazardous and corrosive liquid bromine. nih.govshodhsagar.com |
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the α-bromination of ketones, often serving as a safer alternative to molecular bromine. nih.govshodhsagar.com The reaction can proceed through either a radical or an ionic pathway, depending on the reaction conditions. researchgate.netmasterorganicchemistry.com
For the α-bromination of ketones, the reaction is often initiated by a radical initiator or photochemically, suggesting a radical mechanism. researchgate.net However, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), the reaction can also proceed through an ionic pathway similar to that of Br₂ under acidic conditions. shodhsagar.comresearchgate.netresearchgate.net The use of NBS often provides higher selectivity and milder reaction conditions compared to liquid bromine. shodhsagar.com The reaction of 1-[3-(tert-butyl)phenyl]ethanone with NBS in a solvent like acetonitrile, potentially with an acid catalyst, would be a common method for the synthesis of the target compound. shodhsagar.com Studies have shown that microwave irradiation can significantly accelerate NBS-mediated α-bromination of acetophenones. researchgate.net
Table 2: Comparison of Brominating Agents
| Brominating Agent | Advantages | Disadvantages |
|---|---|---|
| **Molecular Bromine (Br₂) ** | Inexpensive, readily available. | Highly toxic, corrosive, difficult to handle. nih.govshodhsagar.com |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle, often more selective. shodhsagar.com | More expensive than Br₂. |
The bromination of ketones can also be achieved under basic conditions. In this method, a base is used to deprotonate the α-carbon, forming a nucleophilic enolate ion. chemtube3d.commasterorganicchemistry.com This enolate then reacts with an electrophilic bromine source. libretexts.org
A significant drawback of base-catalyzed bromination is the tendency for polybromination to occur. mnstate.edu The introduction of the first bromine atom increases the acidity of the remaining α-protons due to its electron-withdrawing nature. mnstate.edu This makes the monobrominated product more susceptible to further deprotonation and subsequent bromination than the starting ketone. Consequently, this method is less suitable for the selective synthesis of monobrominated ketones like this compound unless carefully controlled conditions are employed. libretexts.org
Advanced and Sustainable Synthesis Routes for α-Bromoketones
In recent years, there has been a growing emphasis on developing more efficient, sustainable, and safer methods for chemical synthesis. This has led to the emergence of advanced routes for the preparation of α-bromoketones.
One-pot synthetic strategies offer significant advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. rsc.org α-Bromoketones, including derivatives like this compound, can be synthesized in a one-pot fashion from readily available precursors such as secondary alcohols and olefins.
The synthesis from secondary alcohols involves a tandem reaction sequence of oxidation of the alcohol to a ketone, followed by in-situ bromination. rsc.orgrsc.orgresearchgate.net For example, 1-[3-(tert-butyl)phenyl]ethanol could be treated with an oxidizing agent and a bromine source, such as ammonium (B1175870) bromide and oxone, to yield the desired α-bromoketone in a single step. rsc.orgrsc.orgresearchgate.net
Similarly, olefins can be converted to α-bromoketones in a one-pot process. This transformation typically involves an oxidative bromination reaction. researchgate.net Various reagent systems, such as a bromide/bromate couple or N-bromosuccinimide in the presence of an oxidant like o-iodoxybenzoic acid (IBX), have been developed for this purpose. researchgate.netorganic-chemistry.org
Table 3: One-Pot Synthesis Approaches
| Precursor | Reagents | Key Transformation |
|---|---|---|
| Secondary Alcohols | NH₄Br/Oxone rsc.orgrsc.orgresearchgate.net | Oxidation followed by bromination. |
| Olefins | Bromide/Bromate couple researchgate.net | Oxidative bromination. |
| Olefins | NBS/IBX organic-chemistry.org | Oxidative bromination. |
Catalytic methods represent a significant advancement in the synthesis of α-bromoketones, offering milder reaction conditions and improved sustainability. These approaches often avoid the use of stoichiometric and hazardous reagents.
Metal-free catalytic systems have been developed for the aerobic oxidative bromination of aryl ketones using hydrobromic acid as the bromine source and an ionic liquid like 2-methylpyridinium nitrate (B79036) as a reusable catalyst. bohrium.com This method provides an environmentally friendly alternative to traditional bromination techniques.
Visible-light-mediated synthesis has emerged as a powerful tool in organic chemistry. rsc.orgdissertationtopic.netrsc.org The direct synthesis of α-bromoketones from various precursors can be achieved under visible light irradiation, often with the use of a photocatalyst. rsc.orgacs.org For instance, the aerobic photooxidation of alkylarenes with hydrobromic acid can directly yield α-bromoketones. rsc.org These methods are often highly efficient and proceed under mild conditions, making them attractive for green chemistry applications. rsc.orgresearchgate.net
Green Chemistry Principles in Bromoketone Synthesis (e.g., ionic liquids as recyclable media)
The synthesis of α-bromoketones is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents and reagents. Ionic liquids (ILs) have emerged as a promising alternative to conventional volatile organic solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. scirp.orgresearchgate.net These "designer solvents" can have their properties adjusted by modifying the structure of their cation or anion to suit specific reaction requirements. researchgate.net
In the context of bromoketone synthesis, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf2N) have been successfully employed as recyclable reaction media. scirp.orgresearchgate.net The reaction of ketones with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid proceeds smoothly in these ionic liquids to yield α-bromoketones. scirp.orgresearchgate.net A significant advantage of this method is the ease of product separation and the ability to reuse the ionic liquid. The α-bromoketone product can be extracted with a simple solvent like diethyl ether, leaving the ionic liquid behind for subsequent reaction cycles without a significant loss in product yield. scirp.orgscirp.org
Research has demonstrated the robustness of this recycling process. For instance, in the bromination of acetophenone, the [bmim]PF6 ionic liquid medium was reused up to seven times while maintaining a high yield of the corresponding α-bromoketone. scirp.org This recyclability significantly reduces solvent waste, aligning with the core tenets of green chemistry.
Table 1: Recyclability of [bmim]PF6 in the Bromination of Acetophenone
| Recycle Run | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 94 |
| 3 | 95 |
| 4 | 93 |
| 5 | 94 |
| 6 | 92 |
| 7 | 93 |
Regioselectivity and Control in the Synthesis of this compound
The synthesis of this compound from its parent ketone, 1-[3-(tert-butyl)phenyl]ethanone, requires precise control over the regioselectivity of the bromination reaction. The primary goal is to selectively introduce a single bromine atom at the α-carbon (the carbon atom adjacent to the carbonyl group) of the ethanone (B97240) side chain, without affecting the aromatic ring or leading to multiple substitutions.
Factors Influencing α-Selectivity
Achieving high α-selectivity in the bromination of ketones is dependent on several key factors, primarily the reaction conditions which dictate the reaction mechanism.
Acid-Catalyzed Bromination : This is the most common method for the selective α-monobromination of ketones. libretexts.org The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.org The ketone is treated with a halogen (such as Br₂) in the presence of an acid catalyst like acetic acid or p-toluenesulfonic acid. libretexts.org The acid protonates the carbonyl oxygen, facilitating the tautomerization to the more nucleophilic enol form. This enol then attacks the electrophilic bromine. Since the formation of the enol is slow and its subsequent reaction with bromine is fast, the reaction rate is independent of the bromine concentration. This allows for controlled monobromination by using one equivalent of the brominating agent. For 1-[3-(tert-butyl)phenyl]ethanone, the enol will form at the methyl group, directing the bromine to the desired α-position. libretexts.org
Choice of Brominating Agent : While elemental bromine (Br₂) is a traditional choice, other reagents are often preferred for better selectivity and milder reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low, steady concentration of bromine, which helps to prevent over-bromination. nih.gov Other methods include using systems like hydrogen peroxide-hydrobromic acid (H₂O₂-HBr), which can generate bromine in situ. organic-chemistry.orggoogle.com
Preventing Over-Bromination and Side Reactions
A primary challenge in the synthesis of this compound is the prevention of undesirable side reactions, most notably over-bromination and bromination of the aromatic ring.
Over-Bromination : The initial product, an α-bromoketone, is often more reactive towards further bromination than the starting ketone, which can lead to the formation of di- and tri-brominated species. This is because the electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogen, facilitating further enolization and reaction. To prevent this, careful control of stoichiometry is crucial. Using a slight excess of the ketone relative to the brominating agent can help ensure that the brominating agent is consumed before significant amounts of polybrominated products can form. Furthermore, reaction conditions such as low temperature and short reaction times can help to kinetically favor the mono-brominated product. nih.gov
Aromatic Ring Bromination : The phenyl ring, particularly when activated by the tert-butyl group, can undergo electrophilic aromatic substitution with bromine. This side reaction competes with the desired α-bromination. The choice of reaction conditions is critical to prevent this. Acid-catalyzed α-bromination is generally favored over aromatic bromination because the enol intermediate is a highly reactive nucleophile. libretexts.org Using reagents like NBS under acidic conditions or in polar solvents tends to favor α-substitution over aromatic substitution. scirp.org Solvents like chloroform (B151607) or dioxane are often employed to control the reaction pathway. organic-chemistry.orgnih.gov
Reversibility and Thermodynamic Control : The bromination of ketones with bromine can be a reversible process, especially in the presence of the HBr byproduct. nih.gov Under thermodynamically controlled conditions (longer reaction times), the more stable bromoketone may be favored. In some cases of unsymmetrical ketones, this can be exploited to isolate a specific regioisomer. However, for producing this compound, kinetically controlled conditions are generally preferred to minimize side products. nih.gov
Table 2: Strategies to Control Selectivity in Bromoketone Synthesis
| Factor | Strategy for α-Monobromination | Rationale |
|---|---|---|
| Reaction Condition | Use of an acid catalyst (e.g., HBr, p-TsOH) | Promotes rate-determining enol formation, allowing for controlled monohalogenation. libretexts.org |
| Stoichiometry | Use of ~1 equivalent of brominating agent (e.g., NBS, Br₂) | Limits the availability of bromine to prevent di- and tri-bromination. |
| Temperature | Maintain low to ambient temperature | Slows down competing side reactions, including over-bromination and aromatic bromination. nih.gov |
| Solvent | Use of appropriate solvents like ionic liquids, chloroform, or dioxane | Can enhance selectivity and, in the case of ILs, allow for recycling. scirp.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 3 Tert Butyl Phenyl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The α-carbon of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is expected to be electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This is a common reaction pathway for α-haloketones.
Formation of α-Substituted Ketones (e.g., α-amino, α-thio, α-alkoxy ketones)
The reaction of this compound with nucleophiles such as amines, thiols, and alkoxides would theoretically yield the corresponding α-substituted ketones. These reactions are fundamental in organic synthesis for the introduction of various functional groups.
α-Amino Ketones: Reaction with primary or secondary amines would be expected to produce α-amino ketones. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and molecules of pharmaceutical interest.
α-Thio Ketones: Treatment with thiols or thiolate anions would likely lead to the formation of α-thio ketones. These derivatives are useful in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
α-Alkoxy Ketones: The reaction with alcohols in the presence of a base, or with alkoxides, would be predicted to yield α-alkoxy ketones. These compounds can serve as precursors to various oxygenated organic molecules.
Stereochemical Outcomes of Substitution Reactions
Nucleophilic substitution at the α-carbon of α-bromoketones can proceed through different mechanisms, such as SN2 or enolate-based pathways, which would influence the stereochemical outcome of the reaction if the α-carbon were a stereocenter. For this compound, the α-carbon is not chiral. However, if a chiral nucleophile or a chiral auxiliary were employed, the formation of diastereomeric products could be possible, and the stereoselectivity would depend on the reaction conditions and the nature of the reactants. Without experimental data, any discussion on stereochemical outcomes remains purely speculative.
Rearrangement Reactions Involving the Bromine Moiety
α-Bromoketones are known to undergo various rearrangement reactions, often promoted by the presence of a base.
Favorskii-Type Rearrangements of α-Bromoketones
The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones upon treatment with a base. For an acyclic α-bromoketone like this compound, this rearrangement would be expected to produce a carboxylic acid derivative. The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. The regioselectivity of the ring opening would be influenced by the substitution pattern of the intermediate.
Other Skeletal Rearrangements and Their Driving Forces
Besides the Favorskii rearrangement, other skeletal rearrangements could potentially occur under specific reaction conditions. The driving forces for such rearrangements are often the formation of a more stable carbocation, the relief of ring strain, or the formation of a thermodynamically more stable product. However, without any reported studies on this compound, the potential for and nature of such rearrangements are unknown.
Transformations of the Carbonyl Group
The carbonyl group in this compound is a key functional group that can undergo a variety of transformations.
Common reactions of the carbonyl group in ketones include:
Nucleophilic Addition: Reactions with organometallic reagents like Grignard reagents or organolithium compounds would be expected to add to the carbonyl carbon, forming a tertiary alcohol after workup.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) would be expected to convert the carbonyl group into a carbon-carbon double bond, forming an alkene.
Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively.
It is important to note that the presence of the α-bromo substituent could influence the reactivity of the carbonyl group or lead to competing reactions at the α-carbon.
Reduction of the Carbonyl to Alcohol Functionality
The carbonyl group of α-bromoketones, including this compound, is susceptible to reduction to the corresponding alcohol functionality using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). This reduction converts the ketone into a secondary alcohol, specifically a bromohydrin, which is a valuable synthetic intermediate.
| Reactant | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4,4-dimethyl-1-phenylpentane-1,3-dione | NaBH₄ in EtOH | syn- and anti-4,4-dimethyl-1-phenylpentane-1,3-diols | 94% | mdpi.comresearchgate.net |
Condensation Reactions of the Ketone (e.g., imine, oxime formation)
The ketone functionality in this compound allows it to undergo condensation reactions with primary amines and related derivatives to form new carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration.
Imine Formation: Reaction with a primary amine (R-NH₂) under appropriate conditions, often with acid catalysis to facilitate dehydration, would yield the corresponding imine.
Oxime Formation: A common condensation reaction for ketones is the formation of oximes through reaction with hydroxylamine (B1172632) (NH₂OH) or its salts, like hydroxylamine hydrochloride. researchgate.net This reaction is often catalyzed by an acid or base. Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. Furthermore, α-trifluoromethyl oximes can be synthesized via a three-component reaction involving aryl-substituted ethylenes, tert-butyl nitrite (B80452), and a trifluoromethyl source like the Langlois reagent. researchgate.netrsc.org In this process, tert-butyl nitrite serves as both an oxidant and the source for the oxime functionality. researchgate.netrsc.org
Metal-Mediated and Organocatalytic Transformations
Cross-Coupling Reactions Involving C-Br Cleavage (e.g., Kumada, Heck, Suzuki with related compounds)
The carbon-bromine bond in α-bromoketones is a key site for reactivity, enabling a variety of powerful metal-mediated cross-coupling reactions to form new carbon-carbon bonds.
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction has been successfully applied to α-bromoketones. wikipedia.orgnih.gov Nickel-catalyzed enantioconvergent Kumada couplings of racemic α-bromoketones with aryl Grignard reagents have been developed, utilizing chiral bis(oxazoline) ligands. nih.govacs.orgthieme-connect.com These reactions are noteworthy for proceeding at very low temperatures (e.g., -60 °C), which helps prevent the racemization of the α-aryl ketone products. acs.orgthieme-connect.com The reaction is stereoconvergent, meaning both enantiomers of the starting racemic α-bromoketone are converted into a single enantiomer of the product. thieme-connect.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The scope of this reaction can be expanded to include α-bromocarbonyl compounds. nih.gov For instance, a palladium-catalyzed coupling of α-bromocarbonyls with allylic alcohols has been developed to generate acyclic aryl-substituted dicarbonyl compounds. nih.gov This transformation proceeds through a tandem process involving olefin insertion followed by a 1,2-aryl migration. nih.gov Typically, the Heck reaction requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand, with polar solvents and high temperatures being common conditions. wikipedia.orgmdpi.comorganic-chemistry.org
Suzuki Reaction: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orgberkeley.edu This reaction is widely used for synthesizing biphenyls, styrenes, and polyolefins. wikipedia.orgberkeley.edu The methodology is applicable to α-bromo ketones. For example, palladium-catalyzed cross-coupling reactions between the enol acetates of α-bromo ketones and various organoboron reagents have been reported. oup.com In a closely related transformation, an enantioselective palladium-catalyzed Suzuki coupling between α-bromo carboxamides and aryl boronic acids has been achieved, highlighting the potential for asymmetric synthesis. nih.gov The reaction mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. berkeley.edu
Radical-Chain Processes in α-Bromoketone Reactivity
Radical-chain reactions are characterized by three main phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat or light. lumenlearning.comlibretexts.org In the propagation phase, a reactive radical reacts with a stable molecule to generate a new radical, continuing the chain. lumenlearning.comlibretexts.org The reaction ceases during termination, where two radicals combine. lumenlearning.comlibretexts.org
The reactivity of α-bromoketones can involve such radical pathways, particularly in the context of metal-catalyzed reactions. Detailed mechanistic studies of the nickel/bis(oxazoline)-catalyzed enantioconvergent Kumada coupling of α-bromoketones provide strong evidence for a radical-chain process. nih.gov In this proposed mechanism, a nickel(I) complex acts as the chain-carrying radical. nih.gov The stereochemistry-determining step is believed to be the coupling of an organonickel(II) complex with an organic radical. nih.gov This departure from a purely organometallic cycle highlights the complex mechanistic possibilities in the transformations of α-bromoketones.
Enantioselective Transformations of Related α-Bromoketones
A significant focus of modern organic synthesis is the development of enantioselective transformations, and α-bromoketones are important substrates in this field. Asymmetric cross-coupling reactions allow for the conversion of racemic α-bromoketones into highly enantioenriched products. acs.orgnih.gov
These transformations are typically achieved using a chiral catalyst system. For example, the enantioconvergent Kumada coupling of racemic α-bromoketones is catalyzed by a nickel complex bearing a chiral C₂-symmetric bis(oxazoline) ligand. acs.orgthieme-connect.com This system can produce α-aryl ketones with high enantiomeric excess (ee). acs.orgthieme-connect.com Similarly, cobalt-catalyzed enantioconvergent Negishi cross-coupling reactions of α-bromoketones with organozinc reagents have been developed to access chiral ketones with α-tertiary stereocenters in high enantioselectivities. acs.org The development of novel chiral ligands is critical to the success of these reactions, enabling high levels of stereocontrol. nih.govacs.org
| Reaction Type | Substrate | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Kumada Coupling | Racemic α-bromoketones | Nickel / Chiral bis(oxazoline) ligand | α-Aryl ketones | High enantiomeric excess (ee); Low temperature (-60 °C) | nih.govacs.orgthieme-connect.com |
| Negishi Coupling | Racemic α-bromoketones | Cobalt / Chiral ligand | α-Aryl ketones with tertiary stereocenters | Excellent enantioselectivity | acs.org |
| Suzuki Coupling | α-bromo carboxamides (related) | Palladium / Chiral P,P=O ligand | α-Aryl carboxamides | Good yields and excellent enantioselectivities | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,4-dimethyl-1-phenylpentane-1,3-dione |
| Sodium borohydride (NaBH₄) |
| Ethanol |
| syn- and anti-4,4-dimethyl-1-phenylpentane-1,3-diols |
| Hydroxylamine (NH₂OH) |
| Hydroxylamine hydrochloride |
| tert-butyl nitrite |
| Nickel |
| Palladium |
| Cobalt |
| Boronic acid |
Strategic Applications of 2 Bromo 1 3 Tert Butyl Phenyl Ethanone in Advanced Organic Synthesis
As a Precursor for Heterocyclic Ring Systems
The reactivity of the α-bromo ketone moiety in 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The electrophilic carbon bearing the bromine atom and the adjacent carbonyl group provide two reactive sites for cyclization reactions with various nucleophiles.
Synthesis of Thiazoles and Imidazoles
The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the preparation of thiazole rings, which involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or related compound. encyclopedia.pub In this context, this compound can react with various thioamides to afford 2,4-disubstituted thiazole derivatives. encyclopedia.pub This reaction is a cornerstone in the synthesis of thiazoles, a class of compounds with significant pharmacological activities. encyclopedia.pubnih.gov The general mechanism involves the initial S-alkylation of the thioamide by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Similarly, this α-bromo ketone is a key reactant in the synthesis of imidazoles. The Debus-Radziszewski reaction and its variations provide a pathway to substituted imidazoles through the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov More direct approaches involve the reaction of this compound with amidines or other nitrogen-containing dinucleophiles. These reactions typically proceed through the formation of an intermediate by nucleophilic attack of a nitrogen atom on the α-carbon, followed by cyclization involving the second nitrogen atom and the carbonyl carbon, and subsequent aromatization. rsc.org
Table 1: Synthesis of Thiazoles and Imidazoles from α-Bromoketones
| Heterocycle | General Reaction Scheme | Key Reactants | Reference |
| Thiazole | α-Bromoketone + Thioamide | This compound, Thiourea derivatives | encyclopedia.pub |
| Imidazole (B134444) | α-Bromoketone + Amidine | This compound, Formamidine | nih.govrsc.org |
Construction of Oxazoles and Other Nitrogen/Oxygen Heterocycles
The synthesis of oxazoles, another important class of five-membered heterocycles, can be readily achieved using this compound. The Robinson-Gabriel synthesis and related methods involve the reaction of an α-bromo ketone with a primary amide. eijppr.com The reaction proceeds via N-alkylation of the amide, followed by cyclization and dehydration to furnish the oxazole (B20620) ring. eijppr.com This methodology allows for the introduction of the 3-(tert-butyl)phenyl substituent at a specific position on the oxazole core.
Beyond oxazoles, the reactivity of this compound can be harnessed to construct other heterocycles containing both nitrogen and oxygen atoms. The specific outcome of the reaction is dictated by the nature of the reaction partner. For instance, reaction with hydroxylamines or related compounds can lead to the formation of various oxazine (B8389632) or other N/O-containing ring systems, although these are less common than oxazole synthesis.
Formation of Pyrroles and Pyridazines
The construction of pyrrole (B145914) rings, a fundamental structural motif in many natural products and pharmaceuticals, can also utilize α-bromo ketones like this compound. nih.gov The Hantzsch pyrrole synthesis, for example, involves the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine. nih.gov A photoinduced Hantzsch-type reaction between α-bromo ketones and enaminones has also been reported for the synthesis of polysubstituted pyrroles. nih.gov
Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized through various condensation reactions. liberty.eduuminho.ptorganic-chemistry.org One synthetic route involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.gov While not a direct 1,4-dicarbonyl compound, this compound can be converted into suitable precursors for pyridazine (B1198779) synthesis. For example, it can be used to alkylate a β-ketoester, and the resulting product can then undergo condensation with hydrazine to form the pyridazine ring.
Building Block for Carbon-Carbon Bond Formation
In addition to its role in forming heterocyclic rings, this compound is a valuable building block for the formation of new carbon-carbon bonds, expanding the carbon skeleton of molecules.
Synthesis of α,β-Unsaturated Ketones via Dehydrobromination
A straightforward and synthetically useful transformation of this compound is its dehydrobromination to yield the corresponding α,β-unsaturated ketone, 1-[3-(tert-butyl)phenyl]prop-2-en-1-one. This elimination reaction is typically achieved by treatment with a base. The resulting α,β-unsaturated ketone is a versatile intermediate in its own right, serving as a Michael acceptor for a variety of nucleophiles and as a dienophile in Diels-Alder reactions, thus enabling further carbon-carbon bond formation and the construction of more complex molecular architectures.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. α-Haloketones, including this compound, are frequently employed as key components in various MCRs. researchgate.net For instance, they can participate in reactions leading to highly substituted heterocycles, where the α-bromo ketone provides a two-carbon unit to the final product. researchgate.net These reactions often proceed through a cascade of events, including nucleophilic substitution, condensation, and cyclization, all occurring in a single pot. The use of this compound in such reactions allows for the direct incorporation of the 3-(tert-butyl)phenyl moiety into complex molecular frameworks in a highly convergent manner.
Table 2: Applications in Carbon-Carbon Bond Formation
| Application | Reaction Type | Product Type | Key Features |
| Dehydrobromination | Elimination | α,β-Unsaturated Ketone | Base-mediated removal of HBr, creates a reactive Michael acceptor. |
| Multi-Component Reactions | Cascade/One-pot | Highly substituted heterocycles | Efficient formation of complex molecules, incorporates the 3-(tert-butyl)phenyl group in a single step. |
Synthesis of Diketones and Related Carbonyl Structures
This compound serves as a pivotal electrophilic building block in the synthesis of various dicarbonyl compounds, including 1,2-, 1,3-, and 1,4-diketones. Its reactivity stems from the polarized carbon-bromine bond, which makes the α-carbon susceptible to nucleophilic attack. This property is widely exploited in carbon-carbon bond-forming reactions to construct more complex molecular frameworks.
The synthesis of 1,4-diketones , for instance, is a common application for α-bromoketones. organic-chemistry.org These reactions often involve the coupling of the α-bromoketone with a nucleophilic partner, such as an enolate or a silyl (B83357) enol ether. organic-chemistry.org Visible-light-induced radical coupling reactions, often accelerated by photoredox catalysts like eosin (B541160) Y, provide an efficient pathway to 1,4-dicarbonyls from α-bromocarbonyl compounds. organic-chemistry.org Similarly, silver-catalyzed intermolecular cross-coupling of silyl enolates with α-bromoketones has proven effective for preparing these synthetically useful intermediates. organic-chemistry.org The Stetter reaction, a nucleophile-catalyzed 1,4-addition of an aldehyde to an α,β-unsaturated ketone, is another key method for accessing 1,4-diketones, which are valuable precursors for heterocycles like furans, pyrroles, and thiophenes. acs.orgnih.gov
For the synthesis of 1,3-diketones (or β-diketones), the most classical approach is the Claisen condensation, which involves the C-acylation of a ketone's α-position. beilstein-journals.orgresearchgate.net While this compound would not be a direct precursor in a classical Claisen condensation, its corresponding ketone, 1-[3-(tert-butyl)phenyl]ethanone, could be acylated using various reagents like acid chlorides or anhydrides in the presence of a suitable base. beilstein-journals.orgorganic-chemistry.org Modern methods often employ soft enolate formation, using reagents like MgBr₂·OEt₂ and an amine base, to react with acylating agents, providing a direct route to 1,3-diketones. organic-chemistry.org
The synthesis of 1,2-diketones can be achieved through several routes, such as the palladium-catalyzed carbonylative coupling of aryl halides with organoaluminum compounds, using tert-butyl isocyanide as a carbon monoxide source. organic-chemistry.org Another approach involves the selective C-C bond cleavage of 1,3-diketones using an iron catalyst and an oxidant. organic-chemistry.org While the direct conversion of this compound to a 1,2-diketone is not a standard transformation, its aromatic core could be incorporated into precursors for such syntheses.
| Diketone Type | General Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| 1,4-Diketone | Radical Coupling | Silyl enol ethers, Eosin Y (photocatalyst) | organic-chemistry.org |
| 1,4-Diketone | Cross-Coupling | Silyl enolates, Silver catalyst | organic-chemistry.org |
| 1,4-Diketone | Stetter Reaction | Aldehydes, α,β-unsaturated ketones, Thiazolium-NHC catalysts | acs.org |
| 1,3-Diketone | Claisen-type Condensation | Ketone enolates, Acylating agents (e.g., acid chlorides) | beilstein-journals.org |
| 1,3-Diketone | Soft Enolate Acylation | Ketones, MgBr₂·OEt₂, i-Pr₂NEt, Acylating agents | organic-chemistry.org |
| 1,2-Diketone | Oxidation of 1,3-Diketones | FeCl₃ (catalyst), tert-butyl nitrite (B80452) (oxidant) | organic-chemistry.org |
Intermediate for Functionalized Aromatic Systems
Beyond its role in constructing dicarbonyl compounds, this compound is a valuable intermediate for preparing more elaborate functionalized aromatic systems. Both the reactive bromoacetyl group and the substituted phenyl ring can be modified, allowing for the stepwise construction of complex molecular architectures with diverse functionalities.
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the tert-butyl group and the bromoacetyl group.
The tert-butyl group is an activating, ortho, para-director due to inductive effects and hyperconjugation. stackexchange.com It directs incoming electrophiles to the C2, C4, and C6 positions. However, its significant steric bulk often hinders substitution at the adjacent ortho positions (C2 and C4). libretexts.org The bromoacetyl group, on the other hand, is a deactivating, meta-director because the carbonyl group withdraws electron density from the aromatic ring. It directs incoming electrophiles to the C5 position.
The interplay of these electronic and steric effects determines the position of further substitution.
Position 5: This position is electronically favored for substitution as it is meta to the deactivating bromoacetyl group.
Position 6: This position is para to the activating tert-butyl group, making it electronically favorable. However, it is also ortho to the bulky tert-butyl group, which could lead to steric hindrance.
Positions 2 and 4: These positions are ortho to the activating tert-butyl group but are also subject to significant steric hindrance, making substitution less likely. libretexts.org
Therefore, electrophilic aromatic substitution reactions on this molecule are expected to yield a mixture of products, with substitution at the C5 and C6 positions being the most probable outcomes.
| Reaction Type | Typical Reagents | Potential Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group, primarily at C5 or C6 | libretexts.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of -Br or -Cl group, primarily at C5 or C6 | masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | Introduction of -SO₃H group, primarily at C5 or C6 | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -COR group, likely at C5 (deactivated ring) | masterorganicchemistry.com |
The true synthetic utility of this compound is realized in its ability to facilitate the assembly of complex aromatic and heteroaromatic structures. The bromoacetyl moiety is a classic synthon for building various heterocyclic rings, which are core components of many pharmaceuticals and functional materials. nih.govmdpi.com
For example, in the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring. Similarly, reaction with amidines can yield imidazole derivatives, and reaction with primary amines followed by cyclization can lead to substituted pyrroles. These reactions allow the 3-(tert-butyl)phenyl group to be incorporated into a wide array of heteroaromatic systems.
Furthermore, the phenyl ring, especially after derivatization to include a halide or triflate, can participate in various palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org Reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Stille (using organotin reagents) couplings are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.nettaylorandfrancis.com By first functionalizing the phenyl ring (as described in 4.3.1) and then using the resulting aryl halide or triflate in a cross-coupling reaction, one can link the 3-(tert-butyl)phenyl ethanone (B97240) core to other aromatic or vinyl fragments, leading to the construction of biaryls, stilbenes, and other complex conjugated systems.
| Target Structure Class | Synthetic Strategy | Reactant Partner for α-Bromoketone | Reference |
|---|---|---|---|
| Thiazoles | Hantzsch Thiazole Synthesis | Thioamides | mdpi.com |
| Imidazoles | Condensation/Cyclization | Amidines or Ammonia and Aldehydes | mdpi.com |
| Pyrroles | Paal-Knorr Synthesis (from 1,4-diketones) | Primary amines | acs.org |
| Furans | Paal-Knorr Synthesis (from 1,4-diketones) | Dehydrating agent (e.g., acid) | acs.org |
| Biaryls | Suzuki-Miyaura Cross-Coupling | Arylboronic acids (requires prior halogenation of the phenyl ring) | nih.govtaylorandfrancis.com |
| Stilbenes/Alkylated Arenes | Heck Reaction | Alkenes (requires prior halogenation of the phenyl ring) | nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 1 3 Tert Butyl Phenyl Ethanone and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
The proton NMR (¹H NMR) spectrum of 2-bromo-1-[3-(tert-butyl)phenyl]ethanone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the protons of the tert-butyl group. The predicted chemical shifts are influenced by the electronic environment of each proton.
The protons of the tert-butyl group are anticipated to appear as a sharp singlet at approximately 1.3 ppm. This upfield shift is characteristic of aliphatic protons shielded from the deshielding effects of the aromatic ring and carbonyl group. Due to the free rotation around the C-C single bond and the absence of adjacent protons, this signal will not exhibit any splitting.
The methylene protons (CH₂Br) are expected to resonate as a singlet at a downfield position, likely in the range of 4.4-4.7 ppm. The strong deshielding effect of the adjacent electron-withdrawing carbonyl group and the bromine atom accounts for this significant downfield shift.
The aromatic region of the spectrum will display a more complex pattern due to the meta-substitution on the phenyl ring. The four aromatic protons are chemically non-equivalent and will likely appear as a series of multiplets between 7.3 and 8.0 ppm. The proton ortho to the acetyl group and flanked by the tert-butyl group is expected to be the most downfield signal due to the combined deshielding effects of the carbonyl and the steric influence of the tert-butyl group. The coupling patterns (ortho, meta, and para coupling) between these aromatic protons would provide definitive information on their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| tert-Butyl (9H) | ~ 1.3 | s (singlet) | 9 |
| CH₂Br (2H) | ~ 4.4 - 4.7 | s (singlet) | 2 |
| Aromatic (4H) | ~ 7.3 - 8.0 | m (multiplet) | 4 |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.
The carbonyl carbon (C=O) is anticipated to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbon of the methylene group attached to the bromine (CH₂Br) is expected to resonate at approximately 30-35 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region, with the quaternary carbon around 35 ppm and the methyl carbons around 31 ppm.
The aromatic region will display signals for the six carbons of the benzene (B151609) ring. The carbon bearing the acetyl group and the carbon bearing the tert-butyl group are quaternary and will appear as weak signals. The remaining four aromatic carbons will show stronger signals. The specific chemical shifts of these aromatic carbons are influenced by the substituent effects of the acetyl and tert-butyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 190 - 200 |
| Aromatic C-COCH₂Br | ~ 135 - 140 |
| Aromatic C-C(CH₃)₃ | ~ 150 - 155 |
| Aromatic CH | ~ 125 - 135 |
| CH₂Br | ~ 30 - 35 |
| Quaternary C of tert-butyl | ~ 35 |
| CH₃ of tert-butyl | ~ 31 |
While direct 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the phenyl ring. No cross-peaks would be expected for the tert-butyl and methylene singlets.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methylene group and the aromatic CH groups to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.
The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α-bromo ketones, this band typically appears in the range of 1690-1710 cm⁻¹. The presence of the electron-withdrawing bromine atom on the α-carbon can slightly increase the frequency compared to an unsubstituted acetophenone (B1666503).
The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 700 cm⁻¹. This absorption is often of medium to weak intensity. In the Raman spectrum, the C-Br stretch may be more prominent.
Other characteristic vibrations would include C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and bending vibrations of the methyl and methylene groups.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | ~ 3000 - 3100 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium to Strong | Medium to Strong |
| Carbonyl (C=O) Stretch | ~ 1690 - 1710 | Strong | Medium to Weak |
| Aromatic C=C Stretch | ~ 1450 - 1600 | Medium to Strong | Strong |
| C-Br Stretch | ~ 600 - 700 | Medium to Weak | Medium to Strong |
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the α-carbon. Different conformers can exist, and their relative populations may be influenced by steric and electronic factors.
Vibrational spectroscopy can be a sensitive probe of conformational isomers. It is plausible that different conformers of this compound would exhibit slight differences in their vibrational frequencies, particularly for the carbonyl stretching and C-Br stretching modes. For instance, the dihedral angle between the C=O bond and the C-Br bond could influence the frequency of the carbonyl stretch due to changes in electronic delocalization and steric interactions.
A detailed conformational analysis would typically involve computational modeling to predict the vibrational spectra of different stable conformers. By comparing these theoretical spectra with experimental IR and Raman data, it may be possible to identify the predominant conformer in the solid state or in solution. However, without experimental data, this remains a theoretical consideration.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. The fragmentation patterns observed are indicative of the molecule's underlying framework.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₂H₁₅BrO), HRMS would confirm its molecular formula.
A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. ucalgary.cachemguide.co.ukcsbsju.edu This 1:1 ratio for the M/M+2 peaks is a characteristic signature for the presence of a single bromine atom in a molecule. orgchemboulder.com
The theoretical exact masses for the molecular ions of this compound are presented below.
| Isotopologue Formula | Isotope | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| C₁₂H₁₅⁷⁹BrO | ⁷⁹Br | 254.03063 | ~100 |
| C₁₂H₁₅⁸¹BrO | ⁸¹Br | 256.02858 | ~98 |
Upon electron ionization, the molecular ion of this compound would undergo fragmentation through several predictable pathways, characteristic of α-haloketones and substituted aromatic compounds.
The primary fragmentation mechanism for ketones is α-cleavage, involving the breaking of a bond adjacent to the carbonyl group. libretexts.org For the target molecule, two main α-cleavage pathways are expected:
Cleavage of the C-C bond between the carbonyl and the phenyl ring: This would lead to the formation of a bromomethylcarbonyl radical and a [3-(tert-butyl)phenyl]⁺ cation (m/z 133).
Cleavage of the bond between the carbonyl carbon and the bromomethyl carbon: This is a highly favorable pathway, resulting in the loss of a bromomethyl radical (•CH₂Br) and the formation of a stable, resonance-stabilized [3-(tert-butyl)benzoyl]⁺ cation.
Other significant fragmentation pathways include:
Loss of the bromine atom: Direct cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion.
Fragmentation of the tert-butyl group: A characteristic loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group can occur, followed by further fragmentation. The loss of the entire tert-butyl group (57 Da) is also a common pathway for such substituted compounds. docbrown.info
Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion is another possible fragmentation route. docbrown.info
The major expected fragments and their theoretical m/z values are summarized in the table below.
| Proposed Fragment Structure | Chemical Formula | m/z (for ⁷⁹Br) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₅BrO]⁺ | 254 | Molecular Ion |
| [M - CH₃]⁺ | [C₁₁H₁₂BrO]⁺ | 239 | Loss of methyl radical from tert-butyl group |
| [M - C₄H₉]⁺ | [C₈H₆BrO]⁺ | 197 | Loss of tert-butyl radical |
| [M - Br]⁺ | [C₁₂H₁₅O]⁺ | 175 | Loss of bromine radical |
| [3-(tert-butyl)benzoyl]⁺ | [C₁₁H₁₅O]⁺ | 163 | α-cleavage, loss of •CH₂Br |
| [3-(tert-butyl)phenyl]⁺ | [C₁₀H₁₃]⁺ | 133 | α-cleavage, loss of •C(O)CH₂Br |
| [Benzoyl]⁺ (from [M - C₄H₉]⁺) | [C₇H₅O]⁺ | 105 | Further fragmentation |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | tert-butyl cation |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing.
While a specific crystal structure for this compound has not been reported, its molecular geometry can be predicted with high confidence based on analogous structures. The molecule would consist of a planar phenyl ring substituted with a bulky tert-butyl group and an α-bromoethanone moiety.
The ethanone (B97240) group is expected to be nearly coplanar with the benzene ring to allow for electronic conjugation. The tert-butyl group, with its sp³ hybridized central carbon, will exhibit a tetrahedral geometry. The bond lengths and angles are expected to be within the normal ranges for such organic compounds.
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (aromatic) | Bond length within the phenyl ring | ~1.39 Å |
| C=O | Carbonyl bond length | ~1.22 Å |
| C-Br | Carbon-bromine bond length | ~1.94 Å |
| C-C-C (aromatic) | Angle within the phenyl ring | ~120° |
| Ph-C=O | Angle between phenyl ring and carbonyl carbon | ~120° |
| O=C-CH₂Br | Angle of the α-bromoketone group | ~120° |
The following intermolecular interactions are anticipated to be significant in the solid state:
Van der Waals Forces: These will be the dominant interactions, particularly due to the large, nonpolar tert-butyl group and the phenyl ring.
Dipole-Dipole Interactions: The polar carbonyl group (C=O) will induce dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.
Halogen Interactions: C-Br···Br-C interactions are a possibility, where the bromine atom on one molecule interacts with the bromine on another. rsc.org These interactions are often driven by dispersion forces and electrostatic contributions from the σ-hole on the bromine atom. rsc.org The geometry of these interactions can be classified as type I or type II. mdpi.com
Weak Hydrogen Bonds: Weak C-H···O hydrogen bonds, involving aromatic or aliphatic C-H donors and the carbonyl oxygen as an acceptor, are commonly observed in the crystal structures of similar ketones. Additionally, weak C-H···Br interactions may also contribute to the stability of the crystal packing. mdpi.com
The interplay of these forces determines the final crystal lattice, influencing physical properties such as melting point and solubility. The presence of the bulky tert-butyl group may lead to a less dense packing arrangement compared to its non-substituted analogues.
Computational and Theoretical Investigations of 2 Bromo 1 3 Tert Butyl Phenyl Ethanone
Density Functional Theory (DFT) Studies
No published DFT studies specifically detailing the geometry optimization, conformational analysis, electronic structure, HOMO/LUMO orbitals, or Molecular Electrostatic Potential (MEP) for 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone were found.
Geometry Optimization and Conformational Analysis
Data not available in the scientific literature.
Electronic Structure Analysis (HOMO/LUMO Orbitals, Molecular Electrostatic Potential)
Data not available in the scientific literature.
Reaction Pathway and Transition State Analysis
No specific computational modeling of reaction mechanisms, transition states, or the energetics and kinetics of transformations for this compound has been reported in the searched literature.
Computational Modeling of Key Reaction Mechanisms (e.g., nucleophilic substitutions, rearrangements)
Data not available in the scientific literature.
Energetics and Kinetics of Transformations
Data not available in the scientific literature.
Prediction and Validation of Spectroscopic Parameters
No studies concerning the computational prediction and subsequent validation of spectroscopic parameters for this compound were identified.
Theoretical NMR, IR, and UV-Vis Spectral Prediction
As of the latest available data, there are no published studies presenting theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate these spectral properties, providing valuable insights into molecular structure and electronic transitions. However, the application of these methods to this compound has not been documented in accessible research.
Correlation with Experimental Data for Enhanced Understanding
Due to the absence of theoretical spectral predictions, a correlation with experimental data for this compound cannot be performed. Such a comparison is crucial for validating the accuracy of computational models and for gaining a deeper understanding of the compound's spectroscopic behavior. The synergy between theoretical calculations and experimental measurements allows for a more robust assignment of spectral peaks and a comprehensive characterization of the molecule's properties. Without the foundational theoretical data, this comparative analysis is not possible.
Further research and publication in this specific area would be necessary to provide the detailed computational and theoretical analysis requested.
Emerging Research Directions and Future Outlook for 2 Bromo 1 3 Tert Butyl Phenyl Ethanone Chemistry
Development of Highly Enantioselective and Diastereoselective Transformations
A primary frontier in the chemistry of α-bromoketones, including 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone, is the development of reactions that can precisely control stereochemistry. The creation of chiral molecules in an enantiomerically pure form is critical for applications in pharmaceuticals and materials science.
Future research will likely focus on stereoconvergent cross-coupling reactions. For instance, methods have been developed for the nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.gov This approach allows for the conversion of a racemic starting material into a single enantiomer of the α-arylated product, which is a significant advantage over traditional methods that would require a chiral starting material or a resolution step. nih.gov Applying such a stereoconvergent strategy to this compound could provide enantiomerically enriched α-aryl ketones, which are valuable precursors for complex molecular targets. nih.gov
Another promising area is the diastereoselective and enantioselective functionalization of related unsaturated systems. For example, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org This reaction installs both a bromine and an azide (B81097) group across the double bond with high stereocontrol. organic-chemistry.org While this applies to an unsaturated precursor, it highlights the potential for developing catalytic systems that can control the stereochemical outcome of adding new functional groups to molecules derived from this compound. The α-bromo-β-azido ketone products are versatile intermediates for further synthesis. organic-chemistry.org
Exploration of Novel Catalytic Systems for Efficient Conversions
The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. A major research thrust is the discovery and optimization of new catalytic systems that offer milder reaction conditions, broader substrate scope, and higher yields.
Nickel-based catalysts have proven effective for cross-coupling reactions. For example, a system of NiCl₂·glyme and a specific chiral ligand can achieve Negishi cross-couplings of racemic secondary α-bromoketones with various arylzinc reagents at low temperatures, accommodating a range of functional groups. nih.gov Similarly, novel catalytic systems based on copper(I) and chiral bis(phosphine) dioxides are being explored for the enantioselective α-arylation of silyl (B83357) enol ethers, which are readily formed from α-bromoketones. acs.org These copper-based systems complement existing palladium-catalyzed methods and expand the toolbox for creating C-C bonds at the α-position. acs.org
| Catalyst System | Transformation | Key Advantages | Reference |
|---|---|---|---|
| NiCl₂·glyme / Chiral Ligand | Asymmetric Negishi Cross-Coupling | Stereoconvergent, mild conditions, broad functional group tolerance | nih.gov |
| Cu(I) / Chiral Bis(phosphine) Dioxides | Enantioselective α-Arylation | Complements Pd-based systems, good yields and enantioselectivity | acs.org |
| Chiral N,N'-dioxide/Fe(OTf)₂ | Enantioselective Bromoazidation | High diastereo- and enantioselectivity | organic-chemistry.org |
| TiCl₄ / H₂O₂ | Oxidative α-Bromination | Uses environmentally benign oxidant | organic-chemistry.org |
Integration into Complex Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. beilstein-journals.org This approach enhances efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. beilstein-journals.org The high reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for integration into such complex transformations.
MCRs are convergent reactions where three or more reactants combine in a one-pot fashion to form a single product that incorporates most of the atoms from the starting materials. beilstein-journals.org Future research will likely explore the use of this compound in known MCRs like the Hantzsch thiazole (B1198619) synthesis or in the development of novel MCRs. For example, its ability to act as an electrophile could allow it to participate in sequences involving in-situ generated nucleophiles, leading to the rapid assembly of diverse heterocyclic scaffolds.
Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are another area of significant potential. A transition metal-free cascade reaction involving the ring-opening of substituted cyclopentanones has been used to synthesize complex anilines. nih.gov Similarly, three-component cascade annulations have been developed for the selective synthesis of substituted pyrroles. researchgate.net The electrophilic nature of the α-carbon and the carbonyl group in this compound could be harnessed to initiate or participate in such reaction cascades, enabling the efficient synthesis of intricate molecular architectures. For instance, an initial nucleophilic substitution at the α-carbon could be followed by an intramolecular cyclization onto the carbonyl group.
Harnessing Computational Insights for Rational Design of New Reactivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. up.ac.za Applying these tools to the chemistry of this compound can accelerate the discovery of new reactions and the optimization of existing ones.
Computational studies can provide detailed insights into the pathways of nucleophilic substitution reactions involving α-bromoketones. up.ac.za By modeling the transition states and intermediates, researchers can understand the factors that govern reaction rates and selectivity. For example, computational analysis of the reaction between α-bromoacetophenones and hydroxide (B78521) ions has revealed the potential for bifurcation in the reaction pathway, leading to either substitution or addition products. researchgate.net Such knowledge is crucial for rationally designing reaction conditions that favor a desired outcome for substrates like this compound.
Furthermore, computational modeling is being used to increase the chemoselectivity of domino reactions involving the α-functionalization of ketones. nih.gov By understanding the energetics of competing reaction pathways, strategies can be devised to favor the formation of a specific product. This predictive power allows for the rational design of new catalysts and reaction conditions, moving beyond a trial-and-error approach. As computational methods become more powerful and accurate, they will play an increasingly vital role in designing novel transformations for this compound, predicting its behavior with new reagents, and uncovering unprecedented reaction pathways.
Advancements in Sustainable and Environmentally Benign Synthetic Methods for α-Bromoketones
The principles of green chemistry are increasingly influencing the development of synthetic methods. For a widely used intermediate like this compound, the development of sustainable and environmentally benign manufacturing processes is a key research goal. This involves minimizing the use of hazardous reagents, reducing waste, and improving energy efficiency.
A significant focus is on replacing traditional brominating agents like molecular bromine (Br₂), which is highly toxic and corrosive. researchgate.net Several greener alternatives have been explored:
Ionic Liquids: The use of ionic liquids as recyclable reaction media for the bromination of ketones with N-bromosuccinimide (NBS) offers a green approach. The ionic liquid can be reused multiple times without a significant loss in product yield. scirp.org
Oxidative Bromination: One-pot methods using a combination of a simple bromide salt (e.g., NH₄Br or KBr) and an oxidant like Oxone or a bromide/bromate couple provide an effective and less hazardous way to generate the brominating species in situ. researchgate.netrsc.org The synthesis of α-bromoketones from olefins using a bromide/bromate couple is a notable example that avoids molecular bromine. researchgate.net
H₂O₂-HBr System: The use of hydrogen peroxide and hydrobromic acid is an environmentally benign system for the bromination of ketones. mdpi.com Water is the only byproduct of the oxidant, making this a very clean process. mdpi.com
These methods not only improve the safety and environmental profile of the synthesis but can also offer advantages in terms of selectivity and ease of purification. Future developments will likely focus on catalytic methods that use only a substoichiometric amount of a bromide source and on flow chemistry processes that can improve safety and scalability. nih.gov
| Method | Reagents | Key Sustainability Feature(s) | Reference |
|---|---|---|---|
| Ionic Liquid Medium | Ketone, NBS, p-toluenesulfonic acid | Recyclable reaction medium, simple product extraction | scirp.org |
| One-pot from Alcohols | Secondary Alcohol, NH₄Br, Oxone | Avoids isolation of ketone intermediate, uses stable and non-toxic reagents | rsc.org |
| Bromide/Bromate Couple | Olefin, KBr/KBrO₃ | Avoids the use of hazardous molecular bromine | researchgate.net |
| Hydrogen Peroxide System | Ketone, H₂O₂, HBr | Water is the only byproduct from the oxidant | mdpi.com |
Q & A
Q. How is 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone synthesized, and what are the critical reaction conditions?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation. A tert-butyl-substituted aromatic precursor (e.g., 3-tert-butylbenzene) reacts with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions. Key steps include:
- Catalyst Activation : AlCl₃ coordinates with the acylating agent to generate an acylium ion intermediate.
- Electrophilic Substitution : The tert-butyl group directs electrophilic attack to the meta position of the aromatic ring.
- Workup : Hydrolysis with ice-cold water followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Critical parameters include temperature control (0–5°C during acylation) and moisture exclusion to prevent catalyst deactivation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, meta-substitution pattern) and the tert-butyl group (singlet at δ 1.3 ppm for nine protons).
- ¹³C NMR : Confirm the ketone carbonyl (δ ~190 ppm) and brominated carbon (δ ~40 ppm).
- X-ray Crystallography : Resolve the molecular structure, including bond angles and packing interactions. For analogous bromoacetophenones, single-crystal studies reveal planar ketone groups and intermolecular halogen bonding .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Light-sensitive samples should be kept in amber glass.
- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as halogenated waste. Refer to GHS hazard codes: H302 (harmful if swallowed), H318 (causes serious eye damage) .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The tert-butyl group exerts steric and electronic effects:
- Steric Hindrance : The bulky tert-butyl group at the meta position reduces accessibility to the carbonyl carbon, slowing nucleophilic attack (e.g., by amines or thiols).
- Electronic Effects : The electron-donating tert-butyl group stabilizes the aromatic ring via hyperconjugation, indirectly destabilizing the ketone electrophilicity.
Experimental Validation : Compare reaction rates with para-substituted analogs using kinetic studies (UV-Vis monitoring or HPLC). For example, SN2 reactions with piperidine show reduced yields (~40%) compared to non-bulky derivatives (~75%) .
Q. What computational methods predict the binding affinity of this compound in drug design studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The scoring function accounts for van der Waals forces, hydrogen bonding, and torsional entropy.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The tert-butyl group enhances hydrophobic interactions in non-polar pockets .
Q. How can reaction yields be optimized in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace AlCl₃ with FeCl₃ (greener alternative) to reduce side reactions. FeCl₃ achieves ~85% yield vs. AlCl₃’s 78% in batch reactors .
- Process Engineering : Use continuous flow reactors (residence time: 30 min) to improve heat transfer and scalability.
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) instead of column chromatography for cost efficiency. Purity >98% is achievable with two recrystallization cycles .
Q. What methodologies assess the ecological impact of this compound?
Methodological Answer:
- QSAR Models : Train machine learning models (e.g., random forest) on datasets like ECOTOX to predict acute toxicity (LC₅₀) in aquatic organisms. Molecular descriptors include logP, polar surface area, and electrophilicity index.
- Experimental Testing : Follow OECD Guideline 203 for fish toxicity assays (e.g., fathead minnows). For brominated ketones, 96-h LC₅₀ values typically range from 5–10 mg/L, indicating moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
